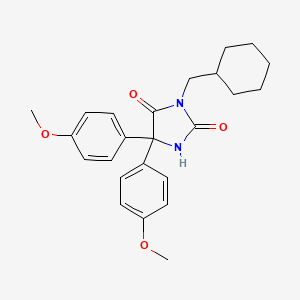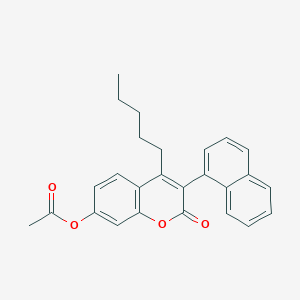
(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate, also known as NAK-8, is a synthetic compound that belongs to the class of chromenones. It has been extensively studied for its potential applications in scientific research, particularly in the fields of cancer biology and neuropharmacology.
Scientific Research Applications
(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate has been studied for its potential applications in cancer biology, particularly in the inhibition of cancer cell growth and induction of apoptosis. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and play a critical role in cancer development and progression. This compound has also been studied for its potential applications in neuropharmacology, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism of Action
(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate exerts its biological effects by inhibiting the activity of HDACs, which leads to the hyperacetylation of histones and the upregulation of genes involved in apoptosis and cell cycle arrest. It also activates the extrinsic apoptotic pathway by upregulating the expression of death receptors such as Fas and TRAIL. In addition, this compound has been shown to inhibit the activity of protein kinase C (PKC), which plays a critical role in the regulation of cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, both in vitro and in vivo. It has also been shown to inhibit the growth and migration of cancer cells, as well as angiogenesis. In neuropharmacology, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease. It has also been shown to protect neurons from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate has several advantages for lab experiments, including its high potency and selectivity for HDAC inhibition, as well as its ability to cross the blood-brain barrier. However, it also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
For research on (3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate include the development of more potent and selective HDAC inhibitors, as well as the exploration of its potential applications in other areas of scientific research, such as immunology and infectious diseases. In addition, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
Synthesis Methods
(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate can be synthesized using a multi-step process that involves the condensation of 2-naphthol with pentan-2-one, followed by the reaction with 3-bromopropionic acid and acetic anhydride. The final product is obtained after purification using column chromatography and recrystallization.
properties
IUPAC Name |
(3-naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O4/c1-3-4-5-12-23-21-15-14-19(29-17(2)27)16-24(21)30-26(28)25(23)22-13-8-10-18-9-6-7-11-20(18)22/h6-11,13-16H,3-5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZZIKHLOOSWBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[[(1-methylpiperidin-4-yl)amino]methyl]phenyl]acetamide](/img/structure/B7463882.png)
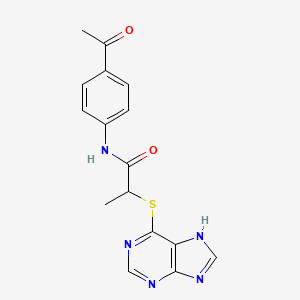
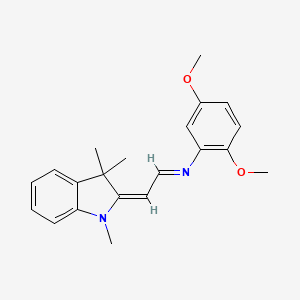
![(E)-2-cyano-N-(2-iodo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)-3-phenylprop-2-enamide](/img/structure/B7463903.png)

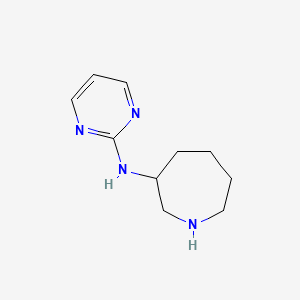

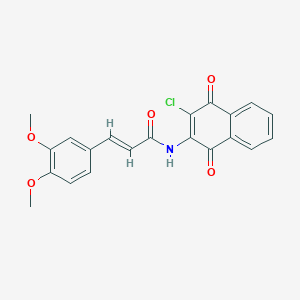
![4-[(4-Chlorophenoxy)-methylphosphoryl]oxy-1,2-dimethylbenzene](/img/structure/B7463934.png)
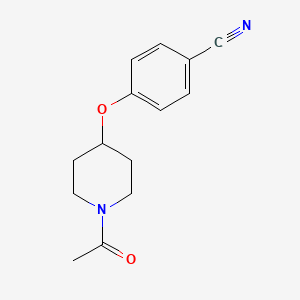
![[3-(4-Chlorophenoxy)-2-methyl-4-oxochromen-7-yl] 4-(diethylsulfamoyl)benzoate](/img/structure/B7463945.png)
![N-[1-(1-benzofuran-2-yl)ethyl]acetamide](/img/structure/B7463949.png)
![6-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7463954.png)
